3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-ethyl-2-propylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3 |
InChI Key |
XUZVSKSXYJYMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)CC)C=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole-3-carboxylic Esters
Reaction Principle :
This method involves alkylation of pyrazole-3-carboxylic esters with alkyl halides or sulfates to introduce the propyl group at the N-1 position. Subsequent oxidation or formylation introduces the carbaldehyde group.
Example Protocol :
- Starting Material : Ethyl 3-n-propyl-pyrazole-5-carboxylate.
- Alkylation : React with dimethyl sulfate (DMS) in dichloroethane under reflux.
- Isomer Formation : Mixture of 1-methyl-3-n-propyl and 1-methyl-5-n-propyl isomers forms, requiring chromatographic separation.
Yield and Challenges :
Enolate-Mediated Cyclization
Reaction Principle :
Enolates of 2,4-diketocarboxylic esters react with N-alkylhydrazinium salts to form pyrazole rings with controlled regiochemistry.
Example Protocol :
- Reagents : Ethyl 2,4-diketoheptanecarboxylate (enolate) + N-propylhydrazinium salt.
- Conditions : Stir at 20–50°C for 2–5 hours.
- Product : 1-Propyl-pyrazole-5-carboxylic ester (no isomers).
Advantages :
Vilsmeier-Haack Reaction
Reaction Principle :
Formylation of pyrazole derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group.
Example Protocol :
Cyclocondensation of Hydrazones
Reaction Principle :
Hydrazones derived from aldehydes and hydrazines undergo cyclization with diketones to form pyrazole rings.
Example Protocol :
- Reagents : 1-(4-Methylphenyl)-1-ethanone hydrazone + ethyl acetoacetate.
- Conditions : POCl₃ in DMF, reflux.
- Product : 5-Formylpyrazole derivatives.
Application : Adaptation for introducing propyl and ethyl groups via alkylation post-cyclization.
Reaction Mechanisms
Alkylation Pathway
Vilsmeier-Haack Formylation
- Activation : POCl₃/DMF generates the formylating agent.
- Electrophilic Attack : The formyl group attaches to the pyrazole ring at the 5-position.
- Hydrolysis : Workup with aqueous NaOH yields the aldehyde.
Optimization Strategies
Regioselectivity Control
Key Insight : Enolate-mediated cyclization avoids isomer formation, making it the preferred route.
Scalability and Cost
- Enolate Method : Uses inexpensive diketones and hydrazines.
- Microwave Assistance : Reduces reaction time (e.g., 30s vs. hours).
Related Compounds and Derivatives
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-Ethyl-1-propyl-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the reagents used
Scientific Research Applications
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Agrochemistry: Explored as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde with analogous pyrazole derivatives:
Key Observations:
Functional Group Influence :
- The aldehyde group in this compound enables nucleophilic additions, unlike the carboxylic acid in 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid, which participates in acid-base reactions.
- Nitro-substituted pyrazole aldehydes (e.g., 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde) exhibit higher electrophilicity due to electron-withdrawing effects.
Methyl groups (e.g., in 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid) reduce steric hindrance, favoring planar molecular conformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
